4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a piperazine ring substituted with a chloropyrimidine moiety and an ethyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the chlorination of 2-aminopyrimidine to obtain 2-chloropyrimidine, which is then reacted with piperazine to form the intermediate 1-(2-pyrimidinyl)piperazine . This intermediate is further reacted with N-ethylpyrimidin-2-amine under specific reaction conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process. The goal is to achieve high purity and yield while minimizing environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chloropyrimidine moiety.
Scientific Research Applications
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Buspirone Hydrochloride: A similar compound with anxiolytic properties, characterized by the presence of a piperazine ring and a pyrimidine moiety.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative studied for its acetylcholinesterase inhibitory activity.
Uniqueness
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both chloropyrimidine and ethylpyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H18ClN7 |
---|---|
Molecular Weight |
319.79 g/mol |
IUPAC Name |
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine |
InChI |
InChI=1S/C14H18ClN7/c1-2-16-13-17-4-3-12(20-13)21-5-7-22(8-6-21)14-18-9-11(15)10-19-14/h3-4,9-10H,2,5-8H2,1H3,(H,16,17,20) |
InChI Key |
FRZGIXNTTUIQAV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.